molecular formula C17H18N2O6S B6413252 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid CAS No. 1261899-75-5

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid

Cat. No.: B6413252
CAS No.: 1261899-75-5
M. Wt: 378.4 g/mol
InChI Key: STQRAOZNNIRRES-UHFFFAOYSA-N
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Description

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid is an organic compound that features a sulfonamide group, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid typically involves multiple steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the nitroaromatic compound with t-butylamine and a sulfonyl chloride derivative under basic conditions.

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Acid catalysts for esterification, base catalysts for sulfonamide formation.

Major Products

    Aminobenzoic Acid Derivatives: Formed through the reduction of the nitro group.

    Substituted Sulfonamides: Formed through nucleophilic substitution reactions.

    Esters: Formed through esterification of the carboxylic acid group.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used in studies involving enzyme inhibition, protein binding, and cellular uptake.

Mechanism of Action

The mechanism of action of 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid depends on its specific application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity.

    Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic Acid: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.

    Sulfanilamide: Contains a sulfonamide group but lacks the nitro and benzoic acid moieties, limiting its applications compared to 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid.

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-7-4-11(5-8-13)15-10-12(19(22)23)6-9-14(15)16(20)21/h4-10,18H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQRAOZNNIRRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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